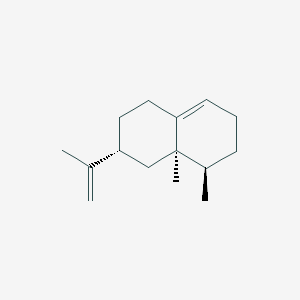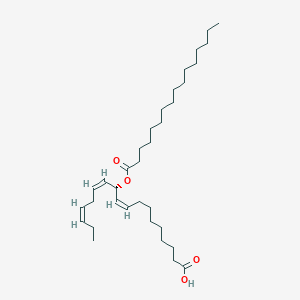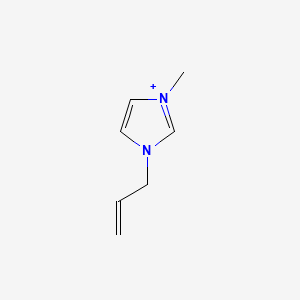
Brassitin
Übersicht
Beschreibung
Brassitin belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. Brassitin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, brassitin is primarily located in the cytoplasm. Outside of the human body, brassitin can be found in brassicas and root vegetables. This makes brassitin a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
Brassitin, as an integral part of Cu-Zn nanoalloy clusters, plays a significant role in material science. Studies have revealed that the geometric structures of Cu-Zn nanoalloys, the elementary cells of bulk brass, are determined by the total number of valence electrons, suggesting a correlation with the alloy's electronic properties. This insight is vital for the development of materials with specific electronic characteristics (Liu & Cheng, 2019).
Machinability in Manufacturing
Leaded brasses, which are extensively used in manufacturing fluid carrying systems, depend heavily on brassitin for their machinability. The chemical composition and microstructural properties of leaded brasses, such as the distribution of lead globules and phase volume fractions, significantly influence their performance in machining operations. This understanding is crucial for optimizing manufacturing processes (García et al., 2010).
Surface Wettability
The wettability transition of brass surfaces is critical in various scientific and industrial applications. Brassitin's role in achieving hydrophobic surfaces through laser texturing has been studied, indicating its importance in modifying surface interactions with liquids. These findings have practical implications in designing materials with customizable wetting behaviors (Yan et al., 2018).
Genetic and Genomic Research
In the realm of plant biology, the Brassica database (BRAD) stands out as a significant web-based resource centered around genome-scale genetic and genomic data for Brassica crops. BRAD, leveraging the complete genome sequence of Brassica rapa, aids scientists and breeders in deep mining genome data, thus serving as a cornerstone in plant biology research (Cheng et al., 2011).
Quality Inspection in Material Science
Brassitin's role extends to the quality inspection of brass alloys using computed tomography. This technique aids in distinguishing varying qualities of brass alloys by profiling the absorption of radiation and the distribution value of linear coefficient attenuation. Such inspections are pivotal in ensuring the quality and consistency of brass alloys in various applications (Suparta & Handayani, 2009).
Eigenschaften
CAS-Nummer |
113866-42-5 |
|---|---|
Produktname |
Brassitin |
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
S-methyl N-(1H-indol-3-ylmethyl)carbamothioate |
InChI |
InChI=1S/C11H12N2OS/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
GHGDPZHQDKPWOJ-UHFFFAOYSA-N |
SMILES |
CSC(=O)NCC1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CSC(=O)NCC1=CNC2=CC=CC=C21 |
Synonyme |
brassitin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


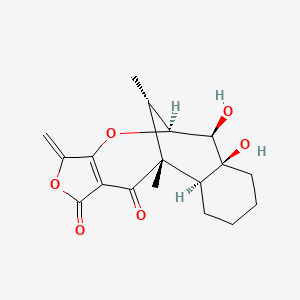
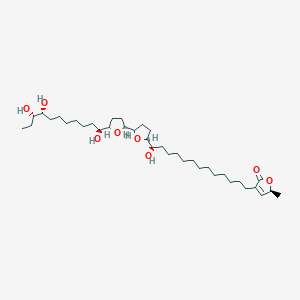
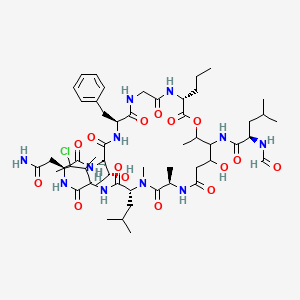
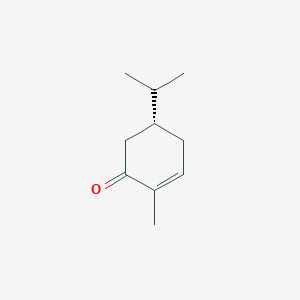
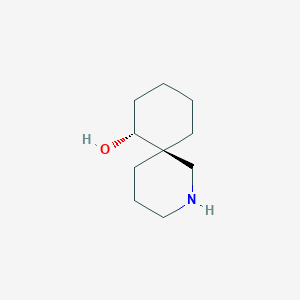
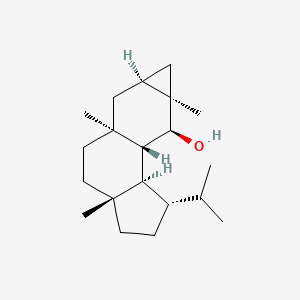
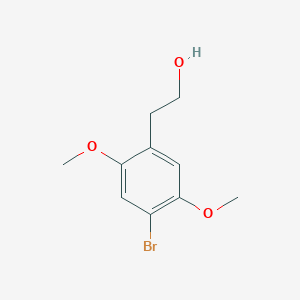

![17-Ethoxy-7,15,19-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1,3(8),4,6,12(20),13,15-heptaen-9-one](/img/structure/B1248440.png)

